molecular formula C8H5N5O B1492437 pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one CAS No. 932233-33-5

pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No. B1492437
CAS RN: 932233-33-5
M. Wt: 187.16 g/mol
InChI Key: NOTICOWTACQVJS-UHFFFAOYSA-N
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Description

Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a chemical compound with the molecular formula C8H5N5O . It has an average mass of 187.158 Da and a monoisotopic mass of 187.049408 Da .


Synthesis Analysis

The synthesis of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one and its derivatives often involves the annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .


Molecular Structure Analysis

The molecular structure of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one includes 6 hydrogen bond acceptors, 1 hydrogen bond donor, and no freely rotating bonds . Its molar refractivity is 48.8±0.5 cm³, and it has a polar surface area of 72 Ų .


Physical And Chemical Properties Analysis

Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has a density of 1.8±0.1 g/cm³ and a molar volume of 102.7±7.0 cm³ . Its surface tension is 91.4±7.0 dyne/cm, and it has a polarizability of 19.3±0.5 10^-24 cm³ .

Scientific Research Applications

Anticancer Activity

The fused triazole derivatives of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin scaffold have shown promising results as EGFR targeting anticancer agents . These compounds have been synthesized and tested for cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer). Some derivatives exhibit potent anticancer activity, with IC50 values indicating significant inhibition of cancer cell proliferation .

EGFR Tyrosine Kinase Inhibition

The epidermal growth factor receptor (EGFR) plays a critical role in cell survival, growth, differentiation, and tumor formation. Overexpression of EGFR is observed in various cancers. Derivatives of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin have been developed with inhibitory activity against the tyrosine kinase EGFR proteins, offering a potential targeted therapy for cancer treatment .

CDK2 Inhibition

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression and is an attractive target for cancer therapy. Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which are structurally related to pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin, have been discovered as novel CDK2 inhibitors. These compounds have shown significant cytotoxic activities against various cancer cell lines and have the potential to selectively target tumor cells .

Metabolic Activity Measurement

In biological research, measuring the metabolic activity of living cells is crucial. The derivatives of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin have been utilized in studies to assess the metabolic activity of cancer cells, providing insights into the efficacy of anticancer drugs .

Synthesis of Novel Heterocyclic Systems

The pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin core has been used as a building block for the synthesis of new heterocyclic systems. These novel compounds have potential applications in the development of new therapeutic agents and materials with unique properties .

Drug Discovery and Development

Due to its pharmacological properties, the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin scaffold is considered a “lead compound” in drug discovery. Its derivatives have been recognized for their synthesis and fascinating pharmacological properties, paving the way for the development of a plethora of powerful anticancer drugs .

Mechanism of Action

While the specific mechanism of action for pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is not well-documented, similar compounds have been found to inhibit CDK2, a target for cancer treatment .

Future Directions

The future directions for research on pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one could involve further exploration of its synthesis, chemical reactions, and potential biological activities. For instance, similar compounds have been found to have valuable biological properties, including antifungal, antitubercular, and antibacterial activities . Therefore, pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one and its derivatives could be promising candidates for further pharmacological studies.

properties

IUPAC Name

2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N5O/c14-7-5-3-10-8-11-4-12-13(8)6(5)1-2-9-7/h1-4H,(H,9,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTICOWTACQVJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=C1N3C(=NC=N3)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587953
Record name Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

CAS RN

932233-33-5
Record name Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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